(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O2S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has delved into the synthesis of novel triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some synthesized compounds exhibited moderate to good activities against tested microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents Molecules, Bektaş et al., 2007.
Antagonist Activity and Potential Therapeutic Applications
Watanabe et al. (1992) reported on the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activities against 5-HT2 and alpha 1 receptors. Some compounds demonstrated potent 5-HT2 antagonist activity, suggesting their potential utility in therapeutic applications Journal of medicinal chemistry, Watanabe et al., 1992.
Synthesis of Novel Heterocyclic Compounds
Abu‐Hashem et al. (2020) investigated the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, assessing their potential as anti-inflammatory and analgesic agents. Some compounds showed significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential for therapeutic use Molecules, Abu‐Hashem et al., 2020.
Tubulin Polymerization Inhibition
Prinz et al. (2017) developed a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, testing their effects on tumor cell growth, inhibition of tubulin polymerization, and cell cycle arrest induction. Several analogues showed excellent antiproliferative properties and potently inhibited tubulin polymerization, demonstrating the potential of these compounds as novel and potent tubulin polymerization inhibitors Journal of medicinal chemistry, Prinz et al., 2017.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also bind with high affinity to various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have shown inhibitory activity against various cancer cell lines , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have shown antitumor activities at certain dosages .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to be localized in specific compartments or organelles .
properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c1-29-15-6-4-14(5-7-15)27-19-17(23-24-27)18(21-13-22-19)25-8-10-26(11-9-25)20(28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJOCTTWPLULDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CS5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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